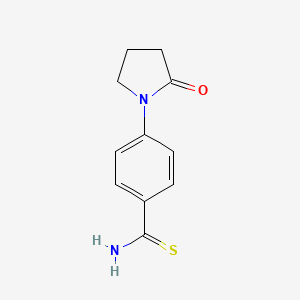
3-Bromo-5-(morpholin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(morpholin-2-yl)phenol is an organic compound that features a bromine atom, a morpholine ring, and a phenol group. This compound is of interest due to its unique chemical structure, which combines the reactivity of bromine with the stability and solubility properties imparted by the morpholine and phenol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(morpholin-2-yl)phenol typically involves the bromination of 5-(morpholin-2-yl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(morpholin-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-(morpholin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(morpholin-2-yl)phenol involves its interaction with specific molecular targets. The bromine atom and phenol group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor functions. The morpholine ring may enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(morpholin-4-yl)phenol
- 3-Bromo-5-(piperidin-2-yl)phenol
- 3-Bromo-5-(pyrrolidin-2-yl)phenol
Uniqueness
3-Bromo-5-(morpholin-2-yl)phenol is unique due to the presence of the morpholine ring at the 2-position, which imparts distinct solubility and stability properties compared to its analogs. This structural feature may influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-bromo-5-morpholin-2-ylphenol |
InChI |
InChI=1S/C10H12BrNO2/c11-8-3-7(4-9(13)5-8)10-6-12-1-2-14-10/h3-5,10,12-13H,1-2,6H2 |
InChI Key |
SSSSLCPALZTQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


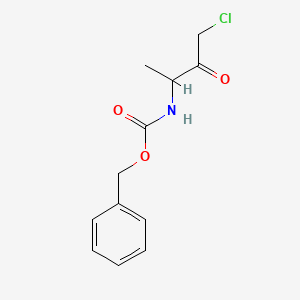
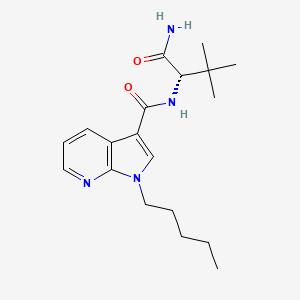
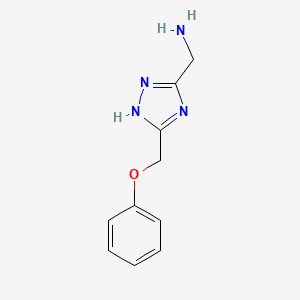
![5-methyl-1-(3-{5-[2-(naphthalen-1-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13496410.png)
![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13496437.png)

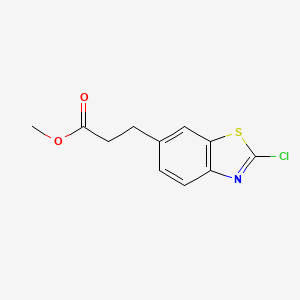
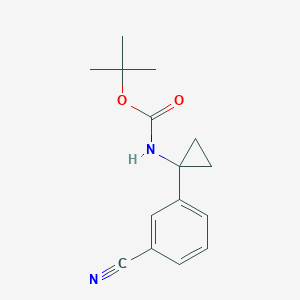
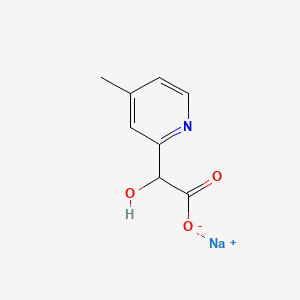
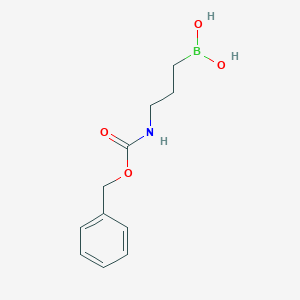
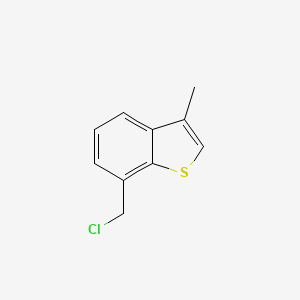
![{8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol](/img/structure/B13496488.png)

